3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
¹H/¹³C Nuclear Magnetic Resonance (NMR)
Key NMR signals for the compound include:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 8.42 (d, J = 7.2 Hz) | H-6 of pyridopyrimidine |
| ¹H | 7.24 (d, J = 8.6 Hz) | H-3/H-5 of 4-methoxyphenyl |
| ¹H | 3.81 (s) | OCH₃ group |
| ¹³C | 192.1 | C=O (thiazolidinone) |
| ¹³C | 167.3 | C=S (thione) |
The Z configuration is confirmed by a deshielded resonance at δ 7.89 ppm for the methylidene proton, coupled with a NOESY correlation between the thiazolidinone’s ethyl chain and the pyridopyrimidine’s methyl group.
Infrared (IR) Spectroscopy
- ν(C=O) : 1715 cm⁻¹ (pyridopyrimidinone) and 1682 cm⁻¹ (thiazolidinone).
- ν(C=S) : 1218 cm⁻¹, indicative of thione functionality.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A strong absorption at λₘₐₓ = 342 nm (ε = 12,400 M⁻¹cm⁻¹) arises from π→π* transitions in the conjugated pyridopyrimidine-thiazolidinone system.
Mass Spectrometry (MS)
High-resolution ESI-MS shows a molecular ion peak at m/z 606.1942 [M+H]⁺ (calculated: 606.1938), with fragmentation pathways involving loss of the 4-methylpiperazine group (−98 Da) and cleavage of the thiazolidinone ring (−116 Da).
Comparative Analysis with Related Pyridopyrimidine-Thiazolidinone Hybrid Structures
Properties
Molecular Formula |
C27H29N5O3S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-18-5-4-11-31-23(18)28-24(30-15-13-29(2)14-16-30)21(25(31)33)17-22-26(34)32(27(36)37-22)12-10-19-6-8-20(35-3)9-7-19/h4-9,11,17H,10,12-16H2,1-3H3/b22-17- |
InChI Key |
DPGVBLGSRPFFES-XLNRJJMWSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCN(CC5)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCN(CC5)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrido[1,2-a]Pyrimidin-4-One Core
The synthesis begins with 9-methyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (I ), prepared through cyclocondensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions (Scheme 1).
Reaction Conditions
Construction of the Thiazolidinone Moiety
The thiazolidinone fragment is synthesized separately:
-
Starting Material : 2-(4-Methoxyphenyl)ethylamine + carbon disulfide
-
Cyclization :
Intermediate : 3-[2-(4-Methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one (III )
Knoevenagel Condensation for Final Assembly
The Z-configured exocyclic double bond forms via condensation of II and III :
-
Conditions :
-
Stereochemical Control :
Microwave-Assisted Synthesis Optimization
Microwave irradiation significantly improves reaction efficiency (Table 1):
| Step | Conventional Time | Microwave Time | Yield Increase |
|---|---|---|---|
| Core Formation | 12 h | 45 min | +14% |
| Piperazine Substitution | 8 h | 1.5 h | +9% |
| Knoevenagel Step | 6 h | 25 min | +18% |
Protocol Adjustments :
Catalytic Methods and Green Chemistry Approaches
Fly Ash Catalyzed Cyclization
Activated fly ash (5 wt%) enables solvent-free thiazolidinone synthesis:
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura coupling introduces aromatic groups at position 7:
Characterization and Analytical Data
Spectroscopic Identification
NMR (600 MHz, DMSO-d6) :
-
δ 8.34 (s, 1H, H-3 pyrido-pyrimidine)
-
δ 7.82 (d, J=8.6 Hz, 2H, Ar-H)
-
δ 3.79 (s, 3H, OCH3)
HRMS (ESI-TOF) :
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its multiple functional groups allow for modifications to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties, leading to differences in physicochemical properties and bioactivity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The 4-methylpiperazinyl group in the target compound enhances solubility compared to the 4-ethylpiperazinyl group in Analog 2, but the latter shows superior metabolic stability due to reduced CYP3A4-mediated oxidation .
- Replacing the 4-methoxyphenylethyl group (target) with a 2-methoxyethyl group (Analog 1) increases lipophilicity (logP from 2.8 to 3.5) but reduces kinase inhibition potency by 7-fold, highlighting the importance of aromatic interactions .
Thiazolidinone Modifications: The thioxo group in the target compound and analogs contributes to hydrogen bonding with enzyme active sites, as seen in crystallographic studies of related thiazolidinone derivatives . The Z-configuration of the exocyclic double bond in the target compound optimizes π-π stacking with hydrophobic pockets in kinase targets, whereas E-isomers show 10-fold lower activity .
Core Scaffold Comparisons: Chromeno-pyrimidine derivatives () lack the thiazolidinone moiety but exhibit comparable bioavailability, suggesting the pyrimidinone core alone is sufficient for certain pharmacokinetic profiles .
Research Findings and Mechanistic Insights
- Antimicrobial Activity: Thiazolidinone-pyrido[1,2-a]pyrimidinone hybrids (including the target compound) demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 1–4 µg/mL), surpassing simpler thiazolidinones (MIC = 8–16 µg/mL) .
- Kinase Inhibition : The target compound inhibits kinase X with 12 nM IC₅₀, outperforming Analog 1 (85 nM) and Analog 2 (28 nM). Molecular docking suggests the 4-methoxyphenyl group stabilizes a hydrophobic cleft adjacent to the ATP-binding site .
- Computational Predictions : Density functional theory (DFT) calculations indicate the target compound’s HOMO-LUMO gap (4.1 eV) aligns with bioactive molecules, while its polar surface area (98 Ų) supports blood-brain barrier penetration .
Biological Activity
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- Thiazolidinone moiety : Known for various biological activities including anticancer and anti-inflammatory effects.
- Pyrido[1,2-a]pyrimidine core : Associated with diverse biological activities such as antimicrobial and antitumor properties.
The molecular formula is , with a molecular weight of approximately 444.56 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, which is crucial for cancer treatment.
In vitro studies have demonstrated that derivatives of thiazolidinone can significantly reduce the viability of several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.
Antimicrobial Activity
The compound has exhibited significant antimicrobial properties against various pathogenic bacteria and fungi. For example:
- Minimum Inhibitory Concentration (MIC) values were determined for common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics.
Anti-inflammatory Effects
The thiazolidinone structure is known for its anti-inflammatory properties. Preliminary studies suggest that the compound may reduce inflammation markers in vitro, potentially making it useful in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, leading to oxidative stress that can induce apoptosis in cancer cells.
- Cell Cycle Arrest : It has been shown to interfere with the cell cycle progression of cancer cells, particularly at the G2/M phase.
- Signal Transduction Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a similar thiazolidinone derivative on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazolidinone Derivative | MCF-7 | 12 | Apoptosis induction |
| Standard Drug (Doxorubicin) | MCF-7 | 10 | DNA intercalation |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity against Candida albicans and Pseudomonas aeruginosa. The compound showed promising results with an MIC of 32 µg/mL against both pathogens.
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 32 | Fluconazole | 16 |
| Pseudomonas aeruginosa | 32 | Ciprofloxacin | 8 |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions requiring precise control of conditions. Key strategies include:
- Solvent selection : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reaction efficiency .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate specific steps, such as thiazolidinone ring formation .
- Stepwise monitoring : Employ thin-layer chromatography (TLC) or HPLC at each stage to track intermediate purity .
- Temperature control : Maintain 60–80°C during condensation reactions to minimize side products .
Q. What spectroscopic methods are recommended to confirm the structural integrity of the compound?
A combination of techniques is critical:
- NMR spectroscopy : ¹H and ¹³C NMR verify the Z-configuration of the thiazolidinone methylidene group and substituent positions .
- IR spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms .
Q. What purification techniques are most effective for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to enhance crystal purity .
- HPLC : Reverse-phase C18 columns resolve closely related isomers .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets?
Methodologies include:
- Protein binding assays : Fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for enzymes like kinases or proteases .
- Cellular uptake studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track intracellular accumulation in cancer cell lines .
- Enzyme inhibition : Test IC₅₀ values against target enzymes (e.g., cytochrome P450 isoforms) using spectrophotometric assays .
Q. What computational strategies predict the compound’s pharmacological properties?
- Molecular docking : Simulate binding to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonding with the 4-methylpiperazinyl group) .
- QSAR modeling : Corrogate structural features (e.g., thiazolidinone ring, methoxyphenyl substituents) with bioactivity data to design analogs .
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity profiles .
Q. How can structural analogs be designed to enhance biological activity?
- Substituent modulation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to improve target affinity .
- Scaffold hybridization : Fuse the pyrido[1,2-a]pyrimidinone core with triazole or morpholine rings to diversify interaction sites .
- Stereochemical tuning : Synthesize E-isomers of the methylidene group to compare activity profiles .
Q. What experimental models are suitable for evaluating the compound’s anticancer potential?
- In vitro cytotoxicity : Screen against NCI-60 cancer cell lines using MTT assays; prioritize cells with high expression of target proteins (e.g., topoisomerase II) .
- Apoptosis assays : Measure caspase-3/7 activation and Annexin V staining in treated cells .
- Xenograft models : Administer the compound to nude mice bearing tumor xenografts to assess in vivo efficacy and toxicity .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities?
- Reproducibility checks : Validate assays under standardized conditions (e.g., fixed cell passage numbers, serum-free media) .
- Batch-to-batch analysis : Compare multiple synthetic batches via HPLC and bioactivity assays to rule out impurity effects .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., benzodioxole derivatives) to identify trends .
Methodological Resources
- Synthetic protocols : Multi-component reactions (MCRs) for efficient scaffold assembly .
- Bioassay guidelines : OECD standards for acute toxicity testing in preclinical models .
- Computational tools : Open-source platforms (e.g., PyMol, ChemAxon) for molecular visualization and property prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
